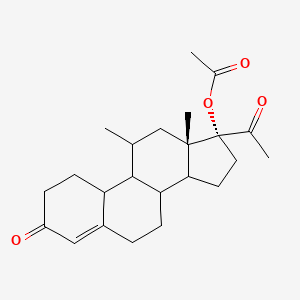

Norprogesterone

Description

Properties

Molecular Formula |

C23H32O4 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

[(13S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13?,18?,19?,20?,21?,22-,23-/m0/s1 |

InChI Key |

IWSXBCZCPVUWHT-SNOJSKPISA-N |

Isomeric SMILES |

CC1C[C@]2(C(CC[C@@]2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |

Canonical SMILES |

CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of 19-Norprogesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Norprogesterone (B1209251) (19-norpregn-4-ene-3,20-dione) is a synthetic steroidal progestin of significant interest in medicinal chemistry and pharmacology. Structurally, it is a close analog of the endogenous hormone progesterone (B1679170), distinguished by the absence of the C19 methyl group. This seemingly minor modification profoundly enhances its progestational activity and alters its binding profile to other steroid receptors, notably the mineralocorticoid receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 19-norprogesterone. Detailed experimental protocols for its synthesis and bioactivity assessment are provided, alongside a summary of its receptor binding affinities and a depiction of its primary signaling pathway.

Chemical Structure and Physicochemical Properties

19-Norprogesterone is a C20 steroid, belonging to the pregnane (B1235032) family of progestins.[1] The key structural feature that differentiates it from progesterone is the lack of the angular methyl group at the C-10 position.[1] Its systematic IUPAC name is (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one.

The removal of the C19 methyl group leads to a molecule with a slightly lower molecular weight than progesterone and influences its three-dimensional conformation, which is critical for receptor interaction.

Data Presentation: Physicochemical Properties of 19-Norprogesterone

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₈O₂ | [2] |

| Molecular Weight | 300.44 g/mol | [2] |

| CAS Number | 472-54-8 | [2] |

| Melting Point | 144-145 °C | [3] |

| Appearance | White to off-white crystalline powder | |

| Synonyms | 19-Norpregn-4-ene-3,20-dione, 19-NOR-P | [2] |

Biological Activity and Receptor Binding Profile

19-Norprogesterone is a potent progestogen, with studies in rabbits using the Clauberg assay demonstrating it to be 4 to 8 times more active than progesterone.[3] Its biological effects are primarily mediated through its interaction with intracellular steroid hormone receptors.

-

Progesterone Receptor (PR): 19-Norprogesterone exhibits a high affinity for the progesterone receptor, acting as a potent agonist.[4] This interaction is responsible for its strong progestational effects. Derivatives of 19-norprogesterone are often described as "pure" progestins due to their high selectivity for the PR.[5]

-

Mineralocorticoid Receptor (MR): Unlike progesterone, which is an antagonist of the MR, 19-norprogesterone acts as a partial agonist.[3] It has a significant affinity for the MR, which can lead to mineralocorticoid effects such as sodium retention.[3]

-

Androgen, Estrogen, and Glucocorticoid Receptors: 19-Norprogesterone and its derivatives generally exhibit reduced or no binding to the androgen, estrogen, and glucocorticoid receptors, contributing to a more specific progestational profile with fewer off-target effects compared to 19-nortestosterone derivatives.[5][6]

Data Presentation: Receptor Binding Affinity of 19-Norprogesterone

| Receptor | Relative Binding Affinity (RBA) / Activity | Reference(s) |

| Progesterone Receptor (PR) | High affinity agonist; 4-8 times more potent than progesterone in vivo. | [3][4] |

| Mineralocorticoid Receptor (MR) | Partial agonist; RBA is 47% of aldosterone (B195564) in rat kidney cytosol. | [3] |

| Androgen Receptor (AR) | Substantially reduced or no binding. | [6] |

| Estrogen Receptor (ER) | No significant binding or estrogenic activity. | [5] |

| Glucocorticoid Receptor (GR) | No significant binding or glucocorticoid activity. | [5] |

Signaling Pathway

Upon entering a target cell, 19-norprogesterone binds to the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Signaling pathway of 19-norprogesterone via the progesterone receptor.

Experimental Protocols

Synthesis of 19-Norprogesterone via Birch Reduction of an Estrone (B1671321) Derivative

This protocol outlines a general procedure for the synthesis of 19-nor steroids from estrone derivatives, a classic application of the Birch reduction.[7][8]

Objective: To synthesize 19-norprogesterone by removing the C19 angular methyl group from a suitable steroid precursor through the reduction of an aromatic A-ring.

Materials:

-

Estrone methyl ether (or another suitable estrone derivative)

-

Liquid ammonia (B1221849) (anhydrous)

-

Lithium or sodium metal

-

Anhydrous ethanol (B145695) or tert-butanol

-

Anhydrous ether

-

Hydrochloric acid (HCl)

-

Chromic acid or other suitable oxidizing agent

-

Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation: Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet for maintaining an inert atmosphere (e.g., argon or nitrogen).

-

Dissolution: Dissolve the estrone derivative in a suitable anhydrous solvent (e.g., a mixture of anhydrous ether and tetrahydrofuran) in the flask.

-

Birch Reduction: Cool the flask to -78 °C using a dry ice/acetone bath and condense anhydrous liquid ammonia into the flask. To the stirred solution, add small pieces of lithium or sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons. Add an alcohol (e.g., ethanol) as a proton source.

-

Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of a proton source (e.g., excess ethanol or ammonium (B1175870) chloride) until the blue color disappears. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Hydrolysis: Add water to the residue and acidify with dilute HCl to hydrolyze the resulting enol ether to a ketone.

-

Oxidation: The intermediate may require oxidation of a hydroxyl group to the final ketone. This can be achieved using a suitable oxidizing agent like chromic acid.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 19-norprogesterone.

Determination of Progestational Activity using the Clauberg Assay

This bioassay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.[5]

Objective: To quantify the progestational potency of 19-norprogesterone relative to a standard (progesterone).

Materials:

-

Immature female rabbits (approximately 1.5 kg)

-

19-Norprogesterone and progesterone (as a standard)

-

Sesame oil (or other suitable vehicle)

-

Syringes and needles for injection

-

Surgical instruments for dissection

-

Histological processing reagents (formalin, ethanol series, xylene, paraffin (B1166041) wax)

-

Microtome and microscope slides

-

Staining reagents (e.g., hematoxylin (B73222) and eosin)

-

Microscope with an imaging system

Procedure:

-

Estrogen Priming: Administer daily subcutaneous injections of estradiol (e.g., 5 µg) in a vehicle to the rabbits for 6 consecutive days. This induces proliferation of the uterine endometrium.

-

Progestin Administration: Following the estrogen priming phase, divide the rabbits into groups and administer daily subcutaneous injections of varying doses of 19-norprogesterone or progesterone (dissolved in the vehicle) for 5 consecutive days. Include a vehicle-only control group.

-

Euthanasia and Tissue Collection: 24 hours after the final injection, euthanize the rabbits. Carefully dissect the uterus and fix it in 10% neutral buffered formalin.

-

Histological Processing: Process the uterine tissue through a series of ethanol and xylene washes and embed it in paraffin wax.

-

Sectioning and Staining: Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome, mount them on microscope slides, and stain with hematoxylin and eosin.

-

Microscopic Evaluation: Examine the stained uterine sections under a microscope. The degree of progestational activity is determined by the extent of glandular proliferation and arborization in the endometrium. This can be quantified using a scoring system (e.g., McPhail index) or by morphometric analysis (e.g., measuring the glandular/total mucosal area ratio).

-

Data Analysis: Construct dose-response curves for both 19-norprogesterone and progesterone. The relative potency of 19-norprogesterone is calculated by comparing the dose required to produce a specific level of endometrial proliferation to that of progesterone.

Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

This in vitro assay determines the affinity of 19-norprogesterone for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1][9]

Objective: To determine the inhibitory constant (Ki) of 19-norprogesterone for the progesterone receptor.

Materials:

-

Source of progesterone receptors (e.g., cytosol preparation from the uterus of estrogen-primed rabbits or a cell line overexpressing the human progesterone receptor).[1]

-

Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG 2058)

-

Unlabeled 19-norprogesterone and progesterone (as a reference)

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Dextran-coated charcoal or glass fiber filters for separating bound and free radioligand

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Multi-well plates and standard laboratory equipment

Procedure:

-

Receptor Preparation: Prepare a cytosol fraction containing progesterone receptors from the chosen tissue or cell source by homogenization and ultracentrifugation.[1] Determine the protein concentration of the cytosol preparation.

-

Assay Setup: In a multi-well plate, set up the binding reactions. Each well should contain:

-

A fixed amount of the receptor preparation.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

Increasing concentrations of unlabeled 19-norprogesterone (the competitor).

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 4 °C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation. Alternatively, the reaction mixture can be filtered through glass fiber filters, which trap the receptor-ligand complexes.[9]

-

Quantification: Measure the radioactivity of the bound fraction (the supernatant after charcoal treatment or the filters) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of 19-norprogesterone. The concentration of 19-norprogesterone that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

19-Norprogesterone represents a foundational molecule in the development of synthetic progestins. Its unique chemical structure, resulting from the removal of the C19 methyl group, confers enhanced progestational potency and a distinct receptor binding profile compared to its parent compound, progesterone. The detailed methodologies provided in this guide for its synthesis and biological characterization are essential for researchers in steroid chemistry, pharmacology, and drug development. A thorough understanding of its structure-activity relationships continues to inform the design of novel progestins with improved therapeutic indices for a range of applications, including contraception and hormone replacement therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 4. New steroids with antiprogestational and antiglucocorticoid activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 7. wepub.org [wepub.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

The Genesis of a Potent Progestin: A Technical History of Norprogesterone Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and synthetic evolution of 19-norprogesterone (B1209251), a pivotal molecule that reshaped the landscape of steroid chemistry and hormonal therapeutics. From its initial serendipitous discovery to the elucidation of its potent progestational activity, this document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols, and the underlying signaling pathways that govern its biological effects.

A Landmark Discovery: The Dawn of the 19-Nor Steroids

The story of 19-norprogesterone begins in 1944, when its synthesis was first reported. However, it was the resynthesis in 1951 by a team at Syntex, S.A. in Mexico City, led by the renowned chemist Carl Djerassi, alongside Luis Miramontes and George Rosenkranz, that marked a turning point.[1][2][3][4] This improved synthetic method allowed for a more thorough investigation of its biological properties. Subsequent studies in 1953 revealed that 19-norprogesterone possessed a remarkable 4- to 8-fold greater progestogenic activity than progesterone (B1679170) itself, establishing it as the most potent progestogen known at the time.[1]

This discovery was profound, demonstrating that the removal of the C19 angular methyl group from the steroid backbone could dramatically enhance biological activity. This finding laid the groundwork for the development of a new class of potent synthetic hormones, the 19-nor steroids, which would ultimately lead to the creation of the first oral contraceptives.[1] The enhanced potency of 19-norprogesterone spurred the synthesis of other 19-nor analogs, most notably norethindrone (B1679910) (19-nor-17α-ethynyltestosterone), a key component of the first birth control pills.[1][5]

The Synthetic Pathway: From Estrone (B1671321) to 19-Norprogesterone

The early and most notable syntheses of 19-norprogesterone utilized estrone or its derivatives as starting materials. A key transformation in this process is the Birch reduction, a powerful method for the partial reduction of aromatic rings.[5][6]

Key Experimental Protocol: The Birch Reduction of Estradiol (B170435) Methyl Ether

The following protocol is a representative example of the Birch reduction as a crucial step in the synthesis of 19-nor steroids. This method, adapted from foundational studies, illustrates the core chemical transformation.

Objective: To reduce the aromatic A-ring of an estradiol derivative to form a 1,4-diene, a key intermediate for 19-norprogesterone synthesis.

Materials:

-

Estradiol 3-methyl ether

-

Liquid ammonia (B1221849) (anhydrous)

-

Lithium or Sodium metal

-

Anhydrous ethanol (B145695) or tert-butanol

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (saturated aqueous solution)

Procedure:

-

A solution of estradiol 3-methyl ether in a suitable anhydrous solvent (e.g., a mixture of THF and tert-butanol) is prepared in a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer.

-

Anhydrous liquid ammonia is condensed into the flask, and the mixture is stirred until the steroid is fully dissolved.

-

Small pieces of lithium or sodium metal are added portionwise to the stirred solution. The formation of a deep blue color indicates the presence of solvated electrons, the active reducing species.

-

The reaction is allowed to proceed at -33°C (the boiling point of liquid ammonia) for a specified period, typically 1-2 hours.

-

The reaction is quenched by the slow addition of anhydrous ethanol to destroy the excess alkali metal, followed by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The ammonia is allowed to evaporate, and the remaining aqueous mixture is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,4-diene product.

Quantitative Data:

| Parameter | Value/Observation |

| Starting Material | Estradiol 3-methyl ether |

| Reducing Agent | Lithium or Sodium in liquid ammonia |

| Proton Source | Ethanol or tert-butanol |

| Reaction Temperature | -33°C |

| Typical Reaction Time | 1-2 hours |

| Quenching Agent | Ethanol, followed by saturated NH4Cl |

| Product | 19-nor-1,4-androstadien-17β-ol-3-one precursor |

| Reported Yields | Varying, but often in the range of 60-80% for the reduction step. |

Note: This is a generalized protocol. Specific conditions and yields can vary based on the exact substrate and scale of the reaction.

Experimental Workflow for 19-Norprogesterone Synthesis

The overall synthetic strategy from an estradiol derivative to 19-norprogesterone can be visualized as a multi-step process.

Caption: A simplified workflow for the synthesis of 19-norprogesterone from an estradiol derivative.

Mechanism of Action: Progesterone Receptor Signaling Pathways

Norprogesterone, like progesterone, exerts its biological effects primarily through interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. The activation of PR initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[7][8][9][10][11][12][13]

The Classical Genomic Pathway

The genomic pathway involves the direct regulation of gene expression by the activated progesterone receptor.

Caption: The classical genomic signaling pathway of the progesterone receptor.

Upon entering the cell, this compound binds to the ligand-binding domain of the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[9] Ligand binding induces a conformational change in the receptor, causing the dissociation of the HSPs and the dimerization of the receptor. This activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[9][10] The binding of the PR dimer to PREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription and ultimately, a change in protein synthesis that results in a cellular response.[8][9]

Rapid Non-Genomic Signaling

In addition to the slower genomic pathway, this compound can also elicit rapid cellular responses through non-genomic signaling pathways.[11][12][14][15] These pathways are initiated at the cell membrane and do not require gene transcription or protein synthesis.

Caption: A simplified overview of the non-genomic signaling pathways of this compound.

These rapid actions are mediated by membrane-associated progesterone receptors (mPRs), which are distinct from the classical nuclear PRs.[11][14] Upon binding this compound, mPRs can activate G-proteins, leading to the rapid modulation of intracellular second messengers such as cyclic AMP (cAMP) and calcium ions (Ca2+).[12][14] This, in turn, can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and modulate the activity of ion channels.[12][14] These non-genomic actions are responsible for the rapid effects of progestins on neuronal excitability and other cellular processes.

Conclusion

The discovery and synthesis of 19-norprogesterone represent a landmark achievement in medicinal chemistry. The realization that the removal of a single methyl group could so profoundly enhance progestational activity opened up new avenues for drug design and led directly to the development of hormonal contraception. The synthetic routes, particularly those employing the Birch reduction, showcase elegant chemical strategies for the modification of complex natural products. Furthermore, the elucidation of its dual genomic and non-genomic signaling pathways provides a deeper understanding of its multifaceted biological effects. This technical guide serves as a testament to the enduring legacy of this remarkable molecule and as a resource for researchers continuing to explore the vast potential of steroid-based therapeutics.

References

- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. djerassi.com [djerassi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. wepub.org [wepub.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 9. Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Non-genomic mechanisms of progesterone action in the brain [frontiersin.org]

- 15. benchchem.com [benchchem.com]

Norprogesterone: A Technical Guide for Researchers

IUPAC Name: (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Abstract

Norprogesterone, also known as 19-norprogesterone, is a synthetic progestin that is structurally analogous to the endogenous steroid hormone progesterone (B1679170), differing by the absence of a methyl group at the C-19 position.[1][3] This structural modification significantly enhances its progestogenic activity, making it a subject of considerable interest in reproductive medicine and drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, receptor binding profile, and its effects on key signaling pathways. Detailed experimental protocols for relevant assays and a schematic for its synthesis are also presented to support further research and development in this area.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H28O2 | [1] |

| Molecular Weight | 300.44 g/mol | [1] |

| Melting Point | 144-145 °C | [3] |

| Water Solubility | 36.1 mg/L (at 37 °C) | [1] |

Receptor Binding and Biological Activity

The biological effects of this compound are mediated through its interaction with various steroid hormone receptors. Its binding affinity and functional activity have been characterized in a variety of in vitro and in vivo models.

Receptor Binding Affinity

This compound exhibits a distinct binding profile to several nuclear receptors. The following table summarizes its relative binding affinity (RBA) compared to the natural ligands for the progesterone receptor (PR) and the mineralocorticoid receptor (MR).

| Receptor | Ligand | Relative Binding Affinity (%) | Reference |

| Progesterone Receptor (PR) | Progesterone | 100 | N/A |

| This compound | High | [4] | |

| Mineralocorticoid Receptor (MR) | Aldosterone (B195564) | 100 | N/A |

| This compound | ~300 (compared to progesterone) | [5] |

Progestogenic Activity

This compound is a potent progestogen, with studies indicating it possesses 4 to 8 times the activity of progesterone in the Clauberg assay in rabbits.[3]

Mineralocorticoid Activity

Unlike progesterone, which acts as an antagonist at the mineralocorticoid receptor, this compound is a full mineralocorticoid agonist.[5][6] This agonist activity has been demonstrated in adrenalectomized rat urinary K+/Na+ bioassay systems.[5]

Signaling Pathways

This compound exerts its biological effects primarily through the modulation of the progesterone and mineralocorticoid receptor signaling pathways.

Progesterone Receptor Signaling Pathway

As an agonist of the progesterone receptor, this compound initiates a signaling cascade that influences gene transcription.

Mineralocorticoid Receptor Signaling Pathway

This compound's agonistic activity at the mineralocorticoid receptor triggers a pathway that regulates ion and water balance.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a fluorescence polarization-based competitive binding assay to determine the affinity of test compounds for the human progesterone receptor ligand-binding domain (PR-LBD).

Materials:

-

Recombinant Human Progesterone Receptor Ligand-Binding Domain (PR-LBD)

-

Fluorescently Labeled Progesterone Ligand (Tracer)

-

Assay Buffer

-

Progesterone (for standard curve)

-

Test Compounds (including this compound)

-

Black, low-volume 384-well microplates

-

Fluorescence Polarization Plate Reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of PR-LBD in assay buffer at the recommended concentration.

-

Prepare a working solution of the fluorescent tracer in assay buffer.

-

Prepare serial dilutions of progesterone and test compounds in a suitable solvent (e.g., DMSO), followed by a final dilution in assay buffer.

-

-

Assay Setup:

-

Add a small volume of the test compound dilutions to the wells of a black microplate.

-

Include control wells for maximum and minimum polarization.

-

Add the PR-LBD working solution to each well.

-

Initiate the binding reaction by adding the fluorescent tracer working solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the tracer.

-

-

Data Analysis:

-

Calculate the IC50 values for the test compounds by plotting the decrease in fluorescence polarization against the compound concentration.

-

Mineralocorticoid Receptor Functional Assay (Luciferase Reporter Assay)

This protocol describes a cell-based luciferase reporter assay to quantify the agonist or antagonist activity of test compounds on the human mineralocorticoid receptor.

Materials:

-

Mammalian cells engineered to express the human Mineralocorticoid Receptor (MR) and a luciferase reporter gene linked to an MR-responsive promoter.

-

Cell culture medium and supplements.

-

Aldosterone (reference agonist).

-

Test Compounds (including this compound).

-

Luciferase Detection Reagent.

-

White, opaque 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed the MR reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and aldosterone in the appropriate cell culture medium.

-

For antagonist testing, co-treat cells with a fixed concentration of aldosterone and varying concentrations of the test compound.

-

Remove the seeding medium from the cells and add the compound dilutions.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Remove the treatment medium and add the Luciferase Detection Reagent to each well.

-

Incubate at room temperature for a short period to allow for cell lysis and the luciferase reaction to stabilize.

-

-

Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

For agonist activity, calculate the EC50 values by plotting the increase in luminescence against the compound concentration.

-

For antagonist activity, calculate the IC50 values by plotting the inhibition of aldosterone-induced luminescence against the compound concentration.

-

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process starting from diosgenin, a naturally occurring sapogenin. The following diagram illustrates a generalized workflow.

Conclusion

This compound is a potent synthetic progestin with significant mineralocorticoid agonist activity. Its unique pharmacological profile makes it a valuable tool for research in endocrinology and a potential lead compound for the development of new therapeutic agents. The information and protocols provided in this guide are intended to facilitate further investigation into the molecular mechanisms and potential clinical applications of this compound.

References

- 1. Cas 472-54-8,19-NORPROGESTERONE | lookchem [lookchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 19-Norprogesterone - Wikipedia [en.wikipedia.org]

- 4. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Norprogesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norprogesterone (19-norpregn-4-ene-3,20-dione) is a synthetic steroidal progestin, notable for its structural similarity to progesterone (B1679170), differing only by the absence of the C19 methyl group. This modification significantly enhances its progestational activity, making it a key compound in the study of steroid hormone action and the development of hormonal therapies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its engagement with cellular signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this potent progestin.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental physical and chemical properties are summarized in the tables below, providing a foundational dataset for laboratory and developmental work.

Identification and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | [2] |

| Synonyms | 19-Norpregn-4-ene-3,20-dione, 19-NOR-P | [3][4] |

| CAS Number | 472-54-8 | [3][4] |

| Molecular Formula | C₂₀H₂₈O₂ | [3][4] |

| Molecular Weight | 300.44 g/mol | [3][4] |

| Appearance | Off-white/powder | [1] |

Thermodynamic and Solubility Properties

| Property | Value | Reference(s) |

| Melting Point | 144-145 °C | [2] |

| Boiling Point | 381.66 °C (rough estimate) | [1] |

| Water Solubility | 36.1 mg/L (at 37 °C) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, and acetonitrile (B52724). | Inferred from progesterone solubility data[5] |

Stereochemistry and Structural Elucidation

The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. The absence of the C19 methyl group at the C-10 position is the defining stereochemical feature that enhances its progestogenic potency.[6]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical, chemical, and biological properties of this compound.

Determination of Melting Point

Principle: The melting point of a crystalline solid is a characteristic physical property that can be used to identify and assess the purity of a compound.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in various solvents is a critical parameter for formulation and in vitro assay development.

Methodology (for organic solvents):

-

Solvent Selection: A range of organic solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide) are chosen.

-

Procedure:

-

A known mass of this compound is placed in a vial.

-

A measured volume of the selected solvent is added incrementally with constant agitation (e.g., vortexing or sonication) at a controlled temperature.

-

The addition of solvent is continued until the solid is completely dissolved.

-

The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).

-

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation and purity assessment.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its functional groups.

Experimental Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Procedure:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Characteristic Peaks: For progesterone, characteristic peaks include ketone stretches around 1690 cm⁻¹ (C3=O) and 1660 cm⁻¹ (C20=O).[1] Similar characteristic peaks are expected for this compound.

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol (Liquid Chromatography-Mass Spectrometry - LC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

LC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Mass Analyzer: The instrument is set to scan a mass range that includes the expected molecular ion of this compound ([M+H]⁺, m/z 301.21).

-

Tandem MS (MS/MS): For structural confirmation, the molecular ion can be fragmented to produce a characteristic fragmentation pattern.

-

Synthesis of this compound

A common synthetic route to 19-norprogesterone (B1209251) starts from estrone.[7] The following is a generalized reaction scheme.

Signaling Pathways

This compound exerts its biological effects primarily through its interaction with the progesterone receptor (PR) and, to a lesser extent, the mineralocorticoid receptor (MR).

Progesterone Receptor Signaling

This compound is a potent agonist of the progesterone receptor.[8] Upon binding, it initiates a signaling cascade that modulates gene expression.

Upon entering the cell, this compound binds to the progesterone receptor (PR), which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of HSPs and dimerization of the receptor. The activated PR dimer then translocates to the nucleus, where it binds to progesterone response elements (PREs) in the promoter regions of target genes.[9] This interaction recruits co-activators and the transcriptional machinery, leading to the transcription of genes such as Indian Hedgehog (IHH), SOX17, and Wnt-4, which are involved in uterine adaptation for pregnancy.[10][11]

Mineralocorticoid Receptor Signaling

Unlike progesterone, which is an antagonist of the mineralocorticoid receptor (MR), this compound acts as a partial agonist.[8] This can lead to mineralocorticoid-like effects.

Similar to its action on the PR, this compound binds to the cytoplasmic MR, causing dissociation of HSPs and dimerization. The activated MR dimer translocates to the nucleus and binds to mineralocorticoid response elements (MREs) on target genes, leading to their transcription and subsequent mineralocorticoid effects, such as sodium retention.

Receptor Crosstalk

There is evidence of crosstalk between the progesterone, glucocorticoid, and mineralocorticoid receptors.[12][13] Glucocorticoids and mineralocorticoids can elicit progesterone-like effects through the PR, and this interaction may be relevant in tissues where these receptors are co-expressed. The binding of this compound to both PR and MR suggests a complex interplay of signaling pathways that can vary depending on the cellular context.

Experimental Workflows

Progestin Drug Discovery Workflow

The development of new progestins, including selective progesterone receptor modulators (SPRMs), follows a structured workflow.

This workflow begins with target identification and validation, followed by the generation and optimization of lead compounds. Promising candidates undergo rigorous in vitro and in vivo testing before advancing to clinical trials.[6][14][15][16]

Receptor Binding Assay Workflow

Determining the binding affinity of a compound for a receptor is a crucial step in drug discovery. A common method is a competitive binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. 19-Norprogesterone - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Buy 19-Norprogesterone | 472-54-8 [smolecule.com]

- 9. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 10. Progesterone Receptor Regulation of Uterine Adaptation for Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. endocrine.org [endocrine.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Glucocorticoid and mineralocorticoid cross-talk with progesterone receptor to induce focal adhesion and growth inhibition in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Progesterone and 19-Norprogesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progesterone (B1679170), a quintessential steroid hormone, and its synthetic analogue, 19-norprogesterone (B1209251), are pivotal molecules in reproductive biology and therapeutic development. While structurally similar, the absence of the C19 methyl group in 19-norprogesterone profoundly alters its biological activity, receptor binding profile, and subsequent signaling cascades. This technical guide provides a comprehensive comparison of these two progestogens, detailing their distinct chemical properties, receptor affinities, metabolic pathways, and biological functions. Detailed experimental protocols for key comparative assays are provided, alongside visualizations of their signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Progesterone is an endogenous steroid hormone crucial for the regulation of the menstrual cycle, establishment and maintenance of pregnancy, and various other physiological processes.[1] Its synthetic analogue, 19-norprogesterone, which lacks the angular methyl group at the C-10 position, exhibits enhanced progestogenic potency.[2] This structural modification significantly influences its interaction with steroid hormone receptors, leading to a distinct pharmacological profile. Understanding these differences is paramount for the development of selective and potent progestogenic agents with tailored therapeutic effects.

Chemical and Physical Properties

The primary structural difference between progesterone and 19-norprogesterone lies in the absence of the C19 methyl group in the latter.[2] This seemingly minor alteration impacts the molecule's overall shape and electronic distribution, which in turn affects its binding to target receptors.

| Property | Progesterone | 19-Norprogesterone | Reference(s) |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₀H₂₈O₂ | [2] |

| Molecular Weight | 314.46 g/mol | 300.44 g/mol | [2] |

| Systematic Name | Pregn-4-ene-3,20-dione | 19-Norpregn-4-ene-3,20-dione | [2] |

| Key Structural Feature | C19 methyl group present | C19 methyl group absent | [2] |

Receptor Binding Affinity and Specificity

The differential binding of progesterone and 19-norprogesterone to various steroid receptors is a cornerstone of their distinct biological activities. 19-Norprogesterone generally exhibits a higher affinity for the progesterone receptor (PR) compared to progesterone.[3] A significant distinction is their interaction with the mineralocorticoid receptor (MR); progesterone acts as an antagonist, while 19-norprogesterone is an agonist.[2]

| Receptor | Progesterone (Relative Binding Affinity %) | 19-Norprogesterone (Relative Binding Affinity %) | Key Observations | Reference(s) |

| Progesterone Receptor (PR) | 100 | >100 (Potent Agonist) | 19-Norprogesterone demonstrates higher affinity and potency. | [3] |

| Mineralocorticoid Receptor (MR) | Antagonist | 47 (Agonist, relative to aldosterone) | Progesterone is an antagonist, while 19-norprogesterone is a potent agonist. | [1][2] |

| Androgen Receptor (AR) | Low | Low | Both have low affinity for the androgen receptor. | [4] |

| Glucocorticoid Receptor (GR) | Low | Low | Both exhibit low affinity for the glucocorticoid receptor. | [5] |

| Estrogen Receptor (ER) | Inactive | Inactive | Neither progesterone nor 19-norprogesterone bind significantly to the estrogen receptor. | [6] |

Signaling Pathways

Both progesterone and 19-norprogesterone exert their effects through genomic and non-genomic signaling pathways.

Classical Genomic Signaling

The classical pathway involves the binding of the progestogen to intracellular progesterone receptors (PR-A and PR-B), which then translocate to the nucleus, dimerize, and bind to progesterone response elements (PREs) on target genes, thereby regulating their transcription.

Caption: Classical genomic signaling pathway for progestogens.

Non-Genomic Signaling

Rapid, non-genomic effects are mediated through membrane-associated progesterone receptors (mPRs) and interactions with cytoplasmic signaling molecules. Both progesterone and 19-norprogesterone can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK1/2 cascade, through a Src-dependent mechanism.[7] This rapid signaling can influence various cellular processes, including cell proliferation and survival.

Caption: Non-genomic signaling pathway involving MAPK/ERK.

Biological Activities

The differences in receptor binding and signaling translate to distinct biological activities.

| Biological Activity | Progesterone | 19-Norprogesterone | Reference(s) |

| Progestogenic Potency | Standard | 4 to 8 times more potent than progesterone | [2] |

| Mineralocorticoid Effect | Antagonistic (natriuretic) | Agonistic (sodium retention) | [2] |

| Neuroprotection | Neuroprotective | Synergistic neuroprotective effects with estrogen | [7][8] |

| Androgenic/Estrogenic Activity | None | None | [4][6] |

Experimental Protocols

Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)

This protocol details a homogenous, competitive binding assay to determine the affinity of progesterone and 19-norprogesterone for the progesterone receptor ligand-binding domain (PR-LBD) using fluorescence polarization.

Materials:

-

Recombinant human PR-LBD

-

Fluorescently labeled progesterone tracer

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Progesterone and 19-norprogesterone stock solutions (in DMSO)

-

384-well, low-volume, black microplates

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Compound Dilution: Prepare serial dilutions of progesterone and 19-norprogesterone in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Preparation: Add 5 µL of the diluted compounds or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

-

Reagent Preparation: Prepare a master mix of PR-LBD and the fluorescent tracer in the assay buffer at 2x the final desired concentration.

-

Assay Initiation: Add 5 µL of the PR-LBD/tracer master mix to each well.

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the tracer.

-

Data Analysis: Calculate the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the Fluorescence Polarization Binding Assay.

Analysis of Progestin-Mediated Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to quantify changes in the expression of a target gene in response to treatment with progesterone or 19-norprogesterone.

Materials:

-

Cell line expressing progesterone receptors (e.g., T47D)

-

Cell culture medium and supplements

-

Progesterone and 19-norprogesterone

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for the target gene and a reference gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with progesterone, 19-norprogesterone, or vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit, including a DNase treatment step. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

-

qPCR: Set up qPCR reactions in triplicate for each sample and primer set (target and reference gene). The reaction mixture typically includes cDNA template, forward and reverse primers, and qPCR master mix.

-

Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing treated samples to the vehicle control.

Caption: Workflow for qPCR-based gene expression analysis.

Synthesis of 19-Norprogesterone

The synthesis of 19-norprogesterone can be achieved from various steroid precursors. A common route involves the Birch reduction of an aromatic A-ring intermediate derived from estrone (B1671321).

Simplified Synthesis Outline:

-

Starting Material: Estrone is a common starting material.

-

Ethinylation: The 17-keto group of estrone is converted to a 17α-ethinyl group.

-

Methylation: The 3-hydroxyl group is methylated to form the 3-methyl ether.

-

Birch Reduction: The aromatic A-ring is reduced using a dissolving metal reduction (e.g., lithium in liquid ammonia) to yield a 1,4-diene.

-

Hydrolysis and Oxidation: The enol ether is hydrolyzed to a ketone, and the 17α-ethinyl group is converted to an acetyl group to yield 19-norprogesterone.

Conclusion

The absence of the C19 methyl group in 19-norprogesterone results in a molecule with significantly enhanced progestogenic activity and a distinct receptor binding profile compared to its parent compound, progesterone. Notably, its agonist activity at the mineralocorticoid receptor represents a key pharmacological difference. These distinctions underscore the importance of structure-activity relationships in steroid drug design and provide a foundation for the development of novel progestins with improved therapeutic indices for a range of clinical applications. This guide has provided a detailed technical overview of these differences, supported by experimental methodologies and pathway visualizations, to aid researchers in this field.

References

- 1. Extinction of mineralocorticoid effects in 19-norprogesterone derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19-Norprogesterone - Wikipedia [en.wikipedia.org]

- 3. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Interaction of new 19 nor progesterone derivatives with progestagen, mineralocorticoid and glucocorticoid cytosolic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lack of estrogenic potential of progesterone- or 19-nor-progesterone-derived progestins as opposed to testosterone or 19-nor-testosterone derivatives on endometrial Ishikawa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Norprogesterone in Reproductive Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norprogesterone, a synthetic progestin, and its derivatives are pivotal in reproductive biology, primarily through their potent agonistic activity on the progesterone (B1679170) receptor (PR). This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling cascades, and the consequent physiological effects on the reproductive system. Quantitative binding affinity data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows are provided to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction

19-Norprogesterone (B1209251) is a synthetic steroid hormone that differs from progesterone by the absence of a methyl group at the C-19 position.[1][2] This structural modification significantly enhances its progestational activity, making it and its derivatives, such as nomegestrol (B1679828) acetate (B1210297) and norethisterone, valuable compounds in various clinical applications, including contraception and hormone therapy.[2][3] The primary mechanism of action of this compound revolves around its function as a potent agonist of the progesterone receptor (PR), initiating a cascade of molecular events that regulate key reproductive processes.

Molecular Interaction with Steroid Receptors

The biological activity of this compound and its derivatives is dictated by their binding affinity and selectivity for various steroid hormone receptors. These interactions are crucial for their therapeutic efficacy and potential side-effect profiles.

Progesterone Receptor (PR) Binding

This compound and its derivatives are potent agonists of the progesterone receptor.[4] The removal of the C-19 methyl group enhances the binding affinity to the PR compared to the natural hormone progesterone.[1][2] This high-affinity binding is the cornerstone of their progestational effects.

Binding to Other Steroid Receptors

While highly selective for the PR, some this compound derivatives exhibit cross-reactivity with other steroid receptors, which can contribute to their broader pharmacological profile.

-

Androgen Receptor (AR): Some derivatives, like norethisterone, can bind to the androgen receptor, potentially leading to androgenic or antiandrogenic effects depending on the specific compound and cellular context.[5][6] Nomegestrol acetate, a 19-norprogesterone derivative, has demonstrated antiandrogenic properties.[7]

-

Glucocorticoid Receptor (GR): Generally, 19-nortestosterone derivatives like norethisterone show minimal binding affinity for the glucocorticoid receptor.[8]

-

Mineralocorticoid Receptor (MR): 19-Norprogesterone itself has been shown to have a higher affinity for the mineralocorticoid receptor than progesterone and acts as a full mineralocorticoid agonist.[9]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki or Kd in nM) of key this compound derivatives to various steroid receptors.

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |

| Progesterone | 34.3 nM (Ki)[10] | 36.6 nM (Ki)[11] | Low Affinity | High Affinity (Antagonist)[12] |

| Nomegestrol Acetate | 4.0 nM (Kd)[13], 22.8 nM (Ki)[10] | 7.58 nM (Ki)[7] | No Activity[14] | No Anti-MR Activity[14] |

| Norethisterone | High Affinity[6] | Binds to AR[5][6] | No Affinity[8] | - |

| 19-Norprogesterone | - | - | - | High Affinity (Agonist)[9] |

Signaling Pathways

Upon binding to the progesterone receptor, this compound activates downstream signaling pathways that can be broadly categorized into genomic and non-genomic pathways.

Classical Genomic Signaling Pathway

The canonical mechanism of action involves the binding of this compound to the intracellular progesterone receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the long-term effects of progestins on cellular function.

Non-Genomic Signaling Pathway

This compound can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are mediated by a subpopulation of progesterone receptors located at the cell membrane or in the cytoplasm. Activation of these receptors leads to the rapid activation of intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway involves a series of protein kinases that ultimately regulate various cellular processes, including cell proliferation and differentiation. The B isoform of the progesterone receptor (PR-B) has been particularly implicated in mediating this rapid signaling.[15]

Physiological Effects in Reproductive Biology

The activation of progesterone receptors by this compound and its derivatives leads to profound effects on the female reproductive system.

Antigonadotropic Action

A key mechanism of action is the potent antigonadotropic activity exerted at both the hypothalamic and pituitary levels.[7]

-

Hypothalamus: this compound suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

-

Pituitary Gland: It directly inhibits the secretion of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH) from the gonadotroph cells.[7]

This dual action leads to the suppression of the mid-cycle LH surge, thereby inhibiting ovulation, which is the primary mechanism behind the contraceptive efficacy of this compound-based drugs.

Effects on the Uterus and Cervix

This compound mimics the effects of progesterone on the uterus and cervix by:

-

Inducing secretory changes in the endometrium, making it unreceptive to implantation.

-

Thickening the cervical mucus, which creates a barrier to sperm penetration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the progesterone receptor.

Materials:

-

Progesterone receptor preparation (e.g., from uterine tissue or recombinant cells).

-

Radiolabeled ligand (e.g., [³H]-Progesterone or a synthetic high-affinity ligand like [³H]-ORG 2058).

-

Unlabeled competitor (this compound).

-

Assay buffer (e.g., Tris-HCl with additives).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor (this compound) and a fixed concentration of the radiolabeled ligand in the assay buffer.

-

Incubation: In assay tubes, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled progesterone).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Progesterone-Responsive Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Objective: To quantify the progestogenic activity of this compound.

Materials:

-

Mammalian cell line expressing the progesterone receptor (e.g., T47D or Ishikawa cells).

-

Luciferase reporter plasmid containing PREs upstream of the luciferase gene.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a control plasmid was used, measure its activity as well.

-

Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity (or total protein concentration). Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from this curve, providing a measure of the compound's potency.

Conclusion

This compound and its derivatives exert their profound effects on reproductive biology primarily through their potent agonistic activity at the progesterone receptor. This interaction triggers both classical genomic and rapid non-genomic signaling pathways, leading to a cascade of events that ultimately regulate ovulation, endometrial receptivity, and other critical reproductive functions. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development of novel and improved therapies in reproductive medicine.

References

- 1. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nomegestrol acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nomegestrol acetate - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Nomegestrol Acetate? [synapse.patsnap.com]

- 5. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiandrogenic properties of nomegestrol acetate [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progesterone: An enigmatic ligand for the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition by nomegestrol acetate and other synthetic progestins on proliferation and progesterone receptor content of T47-D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Structure-Activity Relationship of Norprogesterone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of norprogesterone derivatives. 19-Norprogesterone (B1209251), a synthetic progestin lacking the C19 methyl group of progesterone (B1679170), serves as the foundational structure for a class of potent and selective progestational agents.[1][2] Understanding the intricate relationship between chemical modifications to this scaffold and the resulting biological activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this area.

Quantitative Analysis of Structure-Activity Relationships

The progestational activity and receptor selectivity of this compound derivatives are highly dependent on specific structural modifications. The following tables summarize the quantitative data on the binding affinity and in vivo potency of key derivatives, providing a clear comparison of their pharmacological profiles.

Table 1: Relative Binding Affinity (RBA) of this compound Derivatives for Steroid Receptors

| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) | Estrogen Receptor (ER) RBA (%) |

| Progesterone | 100 | ~1 | Low | ~25 | ~0 |

| 19-Norprogesterone | High | Low | Low | 47 | ~0 |

| Nomegestrol (B1679828) Acetate (B1210297) | ~100 | ~1 | No significant binding | 0.23 | ~0 |

| Nestorone® (Segesterone Acetate) | High | <0.2 | Significant binding | Low | ~0 |

| Levonorgestrel | ~500 | 40-70 | Low | Low | ~0 |

| 3-keto-desogestrel | ~900 | 40-70 | Low | Low | ~0 |

Data compiled from multiple sources. RBA values are relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone/Testosterone for AR, Dexamethasone for GR, Aldosterone for MR, and Estradiol (B170435) for ER).[3][4][5]

Table 2: In Vitro and In Vivo Progestational Activity of Selected this compound Derivatives

| Compound | Receptor Transactivation (PR-B, Agonist Potency) | In Vivo Ovulation Inhibition (ED50, mg/kg) | Clauberg Assay (McPhail Index) |

| Progesterone | + | - | + |

| Nomegestrol Acetate | +++ (similar to Levonorgestrel) | 0.14 (monkey), 1.25-5.0 (rat) | Potent |

| Nestorone® | +++ (more potent than progesterone) | Highly potent | Most potent |

| Levonorgestrel | +++ | Potent | Potent |

'+' indicates activity, with more '+' indicating higher potency. ED50 is the effective dose for 50% of the population.[3][6]

Table 3: IC50 and Ki Values for Receptor Binding of Nomegestrol Acetate

| Receptor | Ligand | IC50 (nmol/l) | Ki (nmol/l) |

| Androgen Receptor (rat ventral prostate) | Nomegestrol Acetate vs. ³H-testosterone | 22.6 ± 4.0 | 7.58 ± 0.94 |

| Progesterone Receptor (rat uterus) | Nomegestrol Acetate | - | 22.8 |

IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant.[7][8]

Key Structural Modifications and Their Impact

Systematic modifications of the 19-norprogesterone scaffold have yielded derivatives with distinct pharmacological profiles:

-

17α-Hydroxylation: Introduction of a hydroxyl group at the 17α position dramatically decreases both binding affinity for the progesterone receptor and progestational activity.[9]

-

17α-Acetylation: Acetylation of the 17α-hydroxyl group, as seen in nomegestrol acetate, restores and often enhances progestational activity.[9]

-

C6-Methylation and Double Bond Formation: The addition of a methyl group at C6 and the introduction of a double bond between C6 and C7, key features of nomegestrol, contribute to its high progestational potency and selectivity.[9]

-

16-Methylene Group: The presence of a 16-methylene group, as in Nestorone®, significantly enhances progestational activity. Acylation of the 17α-hydroxyl group in these derivatives is also crucial for high receptor binding and in vivo potency.[10]

-

Removal of the C19-Methyl Group: The defining feature of this class, the absence of the C19-methyl group, generally leads to increased progestational activity compared to the parent progesterone molecule.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of this compound derivatives. Below are outlines of key experimental protocols.

Progesterone Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.

Principle: A fixed concentration of labeled progesterone ligand is incubated with a preparation of progesterone receptors (e.g., from rat uterine cytosol or recombinant human PR). The test compound is added in increasing concentrations. The amount of labeled ligand displaced by the test compound is measured, and the IC50 value is calculated.

Methodology Outline:

-

Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from the uteri of estrogen-primed immature female rats or use a commercially available recombinant human progesterone receptor ligand-binding domain (PR-LBD).

-

Ligand Preparation: Use a radiolabeled progestin like [³H]-ORG 2058 or a fluorescently labeled progesterone analog as the tracer.

-

Competition Assay:

-

Incubate the receptor preparation with the labeled ligand in the presence of varying concentrations of the unlabeled test compound (this compound derivative).

-

Include controls for total binding (receptor + labeled ligand) and non-specific binding (receptor + labeled ligand + a high concentration of unlabeled progesterone).

-

-

Separation of Bound and Free Ligand: For radioligand binding assays, separate the bound from the free radioligand using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation. For fluorescence polarization assays, this step is not necessary.

-

Quantification:

-

For radioligand assays, measure the radioactivity of the bound fraction using liquid scintillation counting.

-

For fluorescence polarization assays, measure the change in polarization of the fluorescent signal.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Clauberg Assay (In Vivo Progestational Activity)

This classic in vivo assay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.

Principle: Immature female rabbits are primed with estrogen to stimulate endometrial proliferation. The test compound is then administered, and its ability to induce a secretory transformation of the endometrium is histologically evaluated and scored.

Methodology Outline:

-

Animal Preparation: Use immature female rabbits.

-

Estrogen Priming: Administer a daily dose of estradiol benzoate (B1203000) for several consecutive days to induce endometrial proliferation.

-

Progestin Administration: Following estrogen priming, administer the test this compound derivative daily for a set period.

-

Tissue Collection and Processing: Euthanize the animals and collect the uteri. Fix the uterine tissue in an appropriate fixative (e.g., formalin), embed in paraffin, and prepare histological sections.

-

Histological Evaluation: Stain the uterine sections (e.g., with hematoxylin (B73222) and eosin) and examine them microscopically for the degree of endometrial gland proliferation and secretion.

-